[1-(4-Ethylphenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(4-Ethylphenyl)ethylamine is an organic compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . It is a derivative of phenylethylamine, where the phenyl ring is substituted with an ethyl group at the para position and the ethylamine moiety is further substituted with an isopropyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)ethylamine typically involves the alkylation of 4-ethylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with isopropylamine .
Industrial Production Methods
While specific industrial production methods for 1-(4-Ethylphenyl)ethylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitrile group can be reduced to form the primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
1-(4-Ethylphenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, lacking the ethyl and isopropyl substitutions.
N-Methylphenylethylamine: Similar structure but with a methyl group instead of an isopropyl group.
4-Methylphenylethylamine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
1-(4-Ethylphenyl)ethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the isopropyl group on the ethylamine moiety can lead to distinct interactions with molecular targets, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-12-6-8-13(9-7-12)11(4)14-10(2)3/h6-11,14H,5H2,1-4H3 |
InChI Key |
AIQFPTSRLYVBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(C)C |
Origin of Product |
United States |
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